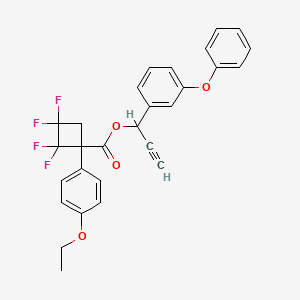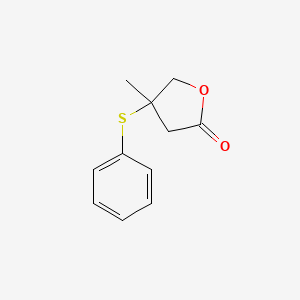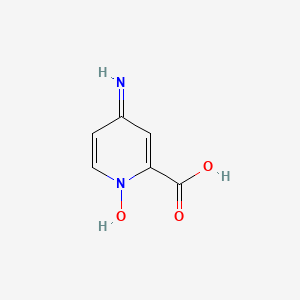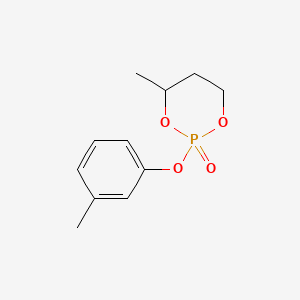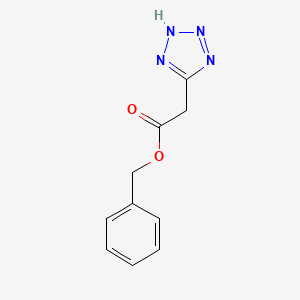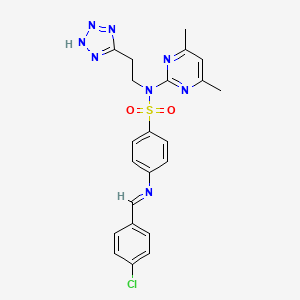
Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- is a complex organic compound with a unique structure that combines multiple functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the 4-chlorophenyl group through a condensation reaction. The subsequent steps involve the incorporation of the dimethylpyrimidinyl and tetrazolyl groups under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide and pyrimidinyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions include sulfone derivatives, amine derivatives, and substituted benzenesulfonamides
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research has explored its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: The compound’s unique properties make it suitable for use in industrial processes, such as catalysis and material science.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The presence of multiple functional groups allows for diverse interactions, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzenesulfonamide derivatives with different substituents.
- Pyrimidinyl-substituted sulfonamides.
- Tetrazole-containing compounds.
Uniqueness
What sets Benzenesulfonamide, 4-(((4-chlorophenyl)methylene)amino)-N-(4,6-dimethyl-2-pyrimidinyl)-N-(2-(1H-tetrazol-5-yl)ethyl)- apart is its combination of functional groups, which imparts unique chemical and biological properties
Propriétés
Numéro CAS |
78311-81-6 |
|---|---|
Formule moléculaire |
C22H21ClN8O2S |
Poids moléculaire |
497.0 g/mol |
Nom IUPAC |
4-[(4-chlorophenyl)methylideneamino]-N-(4,6-dimethylpyrimidin-2-yl)-N-[2-(2H-tetrazol-5-yl)ethyl]benzenesulfonamide |
InChI |
InChI=1S/C22H21ClN8O2S/c1-15-13-16(2)26-22(25-15)31(12-11-21-27-29-30-28-21)34(32,33)20-9-7-19(8-10-20)24-14-17-3-5-18(23)6-4-17/h3-10,13-14H,11-12H2,1-2H3,(H,27,28,29,30) |
Clé InChI |
AMWPWNNNSDTQMD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)N(CCC2=NNN=N2)S(=O)(=O)C3=CC=C(C=C3)N=CC4=CC=C(C=C4)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Phenylethyl)sulfanyl]pyrimidine](/img/structure/B14445269.png)
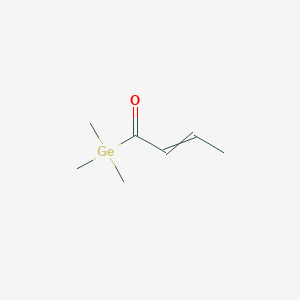
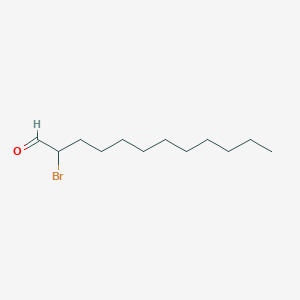
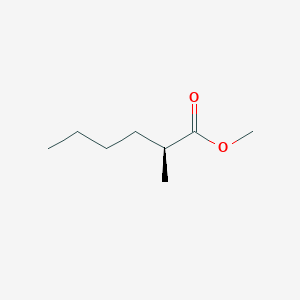

![Cyclobutane, hexafluoro[2,2,2-trifluoro-1-(trifluoromethyl)ethylidene]-](/img/structure/B14445297.png)
